Benzofuran-3-ylmethanol
Overview
Description
Benzofuran-3-ylmethanol is a chemical compound . It is a type of benzofuran compound, which are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds, including Benzofuran-3-ylmethanol, can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of Benzofuran-3-ylmethanol can be determined using techniques such as X-ray crystallography . This technique has been used to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis
Benzofuran compounds, including Benzofuran-3-ylmethanol, have been found to exhibit various biological activities. For example, they have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been used in the synthesis of benzofuropyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzofuran-3-ylmethanol, such as its density, melting point, boiling point, and molecular weight, can be found in chemical databases .Scientific Research Applications
1. Palladium-Catalyzed Reactions
Benzofuran-3-ylmethanol plays a role in palladium-catalyzed reactions. A study by Luo and Wu (2011) demonstrated an efficient pathway for generating 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones via a palladium-catalyzed carbonylative reaction of 2-alkynylphenol with carbon monoxide. This process, featuring a double insertion of triple bonds, produces high-yield, selective outcomes, highlighting its utility in complex organic syntheses (Luo & Wu, 2011).
2. Synthesis of Biological Agents
Benzofuran-3-ylmethanol derivatives have been synthesized for potential biological applications. A protocol developed by Venkatesh et al. (2010) led to the creation of benzofuran-thiazolidinone derivatives, which were tested for antimicrobial and analgesic activities. These compounds were synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone, indicating the versatility of benzofuran-3-ylmethanol in medicinal chemistry (Venkatesh, Bodke, & Biradar, 2010).
3. Anticancer Activity
A study by Coskun et al. (2016) highlighted the anticancer potential of benzofuran derivatives. They synthesized a novel series of benzofuran substituted chalcones and evaluated their in vitro antitumor activities against human breast and prostate cancer cell lines. This research underscores the significance of benzofuran-3-ylmethanol derivatives in the development of new anticancer agents (Coskun, Tekin, Sandal, & Coskun, 2016).
4. Natural Product Synthesis and Bioactivity
The synthesis and study of benzofuran compounds, including benzofuran-3-ylmethanol, have gained attention due to their strong biological activities. Miao et al. (2019) reviewed various benzofuran derivatives, emphasizing their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are seen as potential natural drug lead compounds, underscoring their significance in pharmaceutical research (Miao et al., 2019).
5. Development of Antimicrobial Agents
Benzofuran derivatives, including benzofuran-3-ylmethanol, have emerged as important structures in the development of antimicrobial agents. Hiremathad et al. (2015) discussed the role of benzofuran scaffolds in designing efficient antimicrobial drugs, highlighting their effectiveness against various microbes and in treating skin diseases like cancer and psoriasis (Hiremathad et al., 2015).
Safety And Hazards
Future Directions
Benzofuran compounds, including Benzofuran-3-ylmethanol, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
1-benzofuran-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWWUWHQMMQLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394832 | |
Record name | Benzofuran-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-3-ylmethanol | |
CAS RN |
4687-23-4 | |
Record name | Benzofuran-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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